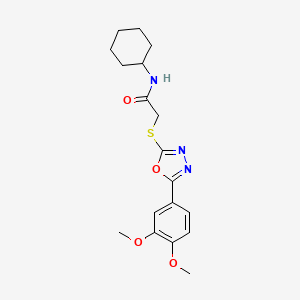

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)26-11-16(22)19-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDYBVMEYMVJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Thioether Formation: : The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiol, facilitating nucleophilic substitution.

-

Acetamide Formation: : The final step involves the acylation of the thioether with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to yield the desired acetamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can target the oxadiazole ring or the carbonyl group in the acetamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

-

Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, NaBH₄

Substitution: HNO₃, Br₂

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Anticancer Potential

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has shown promise in anticancer research. Studies suggest that compounds with oxadiazole rings can inhibit cancer cell proliferation and induce apoptosis. The interaction studies using molecular docking indicate strong binding affinities to various cancer-related proteins, which could lead to the development of novel anticancer agents .

Antimicrobial Effects

Research indicates that similar compounds containing oxadiazoles exhibit antimicrobial properties. The thioether linkage may enhance the compound's ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has potential applications in treating inflammatory diseases. Its structural characteristics allow it to interact with various inflammatory mediators, thereby reducing inflammation. In vitro assays have demonstrated its efficacy in inhibiting pro-inflammatory cytokines .

Synthesis and Derivatives

The synthesis of this compound typically involves several key reactions under controlled conditions to ensure high yields and purity. Various synthetic routes have been explored to optimize the production of this compound and its derivatives.

Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-1,3,4-Oxadiazole | Contains oxadiazole ring | Antibacterial |

| 2-(5-(Phenyl)-1,3,4-Oxadiazol-2-Yl)Thiol | Thioether linkage | Antioxidant |

| N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4... | Unique cyclohexyl and dimethoxyphenyl groups | Anticancer |

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. The results showed significant inhibition of cell growth compared to control groups. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a strong inhibitory effect on Gram-positive bacteria, suggesting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the thioether linkage are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-cyclohexyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

- N-cyclohexyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of both the dimethoxyphenyl group and the oxadiazole ring, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and may enhance its potential as a versatile research tool or therapeutic agent.

Biological Activity

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole moiety is known for its diverse pharmacological properties, including cytotoxicity against various cancer cell lines. This article reviews the synthesis, biological activity, and implications of this compound based on recent studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the oxadiazole ring contributes to its lipophilicity and biological interactions. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of thioketones with hydrazine derivatives followed by cyclization to form the oxadiazole ring. This method has been optimized to yield high-purity compounds suitable for biological evaluation.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study utilizing the MTT assay demonstrated significant cytotoxicity against HeLa and MCF-7 cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 29 |

| N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-y)thio)acetamide | MCF-7 | 73 |

These results indicate that the compound exhibits promising anticancer properties potentially due to its ability to interfere with cellular proliferation mechanisms.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Studies have indicated effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Case Studies

Several case studies have documented the effectiveness of compounds containing oxadiazole rings in treating specific types of cancer. For example:

- HeLa Cell Line Study : A compound similar to N-cyclohexyl derivatives was tested and showed an IC50 value significantly lower than that of standard chemotherapeutic agents.

- MCF-7 Cell Line Analysis : Research indicated that modifications in the oxadiazole structure could lead to enhanced lipophilicity and improved cellular uptake.

Q & A

Q. Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance nucleophilicity.

- Temperature : Reflux conditions (~80–100°C) optimize cyclization and substitution steps .

- Catalyst/base : Triethylamine improves reaction efficiency by scavenging HCl .

How can researchers resolve discrepancies in bioactivity data for structurally similar 1,3,4-oxadiazole derivatives?

Advanced Question

Contradictions in bioactivity (e.g., variable enzyme inhibition) often arise from:

- Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance lipoxygenase inhibition, while bulky groups reduce membrane permeability .

- Stereoelectronic factors : The orientation of the thioacetamide chain influences binding to enzyme active sites. Computational docking studies (e.g., AutoDock Vina) can validate experimental IC50 values .

Q. Methodological approach :

- Comparative SAR analysis : Synthesize analogs with systematic substituent variations (e.g., replacing 3,4-dimethoxy with halogen or nitro groups) and assay against target enzymes .

- Data normalization : Account for assay variability (e.g., enzyme batch differences) using positive controls like nordihydroguaiaretic acid for lipoxygenase inhibition .

What spectroscopic techniques are most effective for characterizing the compound’s structural integrity?

Basic Question

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of cyclohexyl protons (δ 1.2–2.1 ppm), oxadiazole-linked methylene (δ 4.1–4.3 ppm), and aromatic protons from the 3,4-dimethoxyphenyl group (δ 6.8–7.5 ppm) .

- FT-IR : Identify thioamide C=S stretching (~610–680 cm<sup>−1</sup>) and carbonyl C=O (~1650–1700 cm<sup>−1</sup>) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z calculated for C19H24N3O4S: 406.14) .

How can researchers optimize reaction conditions to mitigate byproduct formation during oxadiazole synthesis?

Advanced Question

Common byproducts (e.g., disulfide linkages or incomplete cyclization) arise from:

- Inadequate stoichiometry : Excess CS2 or POCl3 during oxadiazole formation.

- Moisture sensitivity : Hydrolysis of intermediates in non-anhydrous conditions.

Q. Optimization strategies :

- Stepwise monitoring : Use TLC (eluent: ethyl acetate/hexane, 3:7) to track reaction progress .

- Purification : Recrystallize intermediates from ethanol-DMF (9:1) to remove polymeric byproducts .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiol intermediates .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Question

- Lipophilicity (logP) : Use Molinspiration or SwissADME to predict logP (~3.2 for this compound), critical for blood-brain barrier penetration .

- Metabolic stability : Cytochrome P450 metabolism can be modeled via StarDrop or MetaSite, identifying potential sites of oxidation (e.g., demethylation of methoxy groups) .

- Toxicity prediction : ProTox-II assesses hepatotoxicity risk based on structural alerts (e.g., thioamide groups) .

How do researchers validate the compound’s enzyme inhibition mechanism in vitro?

Basic Question

- Enzyme assays : Use lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays. Example protocol:

- Pre-incubate enzyme with compound (0.1–100 µM) in phosphate buffer (pH 7.4).

- Add substrate (e.g., linoleic acid for LOX) and measure product formation spectrophotometrically (234 nm for LOX) .

- Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

What strategies address low aqueous solubility in pharmacological studies?

Advanced Question

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) using solvent evaporation .

- Co-solvent systems : Use DMSO/PEG 400 (1:4) for in vitro assays to maintain solubility without cytotoxicity .

How can researchers correlate spectral data with crystallographic structures?

Advanced Question

- Single-crystal XRD : Resolve bond lengths and angles (e.g., oxadiazole C–N–C angle ~105°) to validate NMR/IR assignments .

- DFT calculations : Compare experimental <sup>13</sup>C NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .

What are the stability profiles of this compound under varying storage conditions?

Basic Question

- Thermal stability : Decomposes above 200°C (DSC/TGA data). Store at −20°C in amber vials .

- Photodegradation : Methoxy groups are susceptible to UV-induced demethylation. Use light-protected containers .

- Hydrolytic stability : Stable in pH 4–8 buffers for 24 hours; degrades in strongly acidic/basic conditions (HPLC monitoring) .

How can researchers design analogs to improve selectivity for target enzymes?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.